molecular formula C15H19IN2 B7934722 4-(1H-Indol-3-yl)-1,1-dimethyl-1,2,3,6-tetrahydropyridinium iodide

4-(1H-Indol-3-yl)-1,1-dimethyl-1,2,3,6-tetrahydropyridinium iodide

Cat. No.: B7934722
M. Wt: 354.23 g/mol
InChI Key: FLYDCQYGCHHTCK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-Indol-3-yl)-1,1-dimethyl-1,2,3,6-tetrahydropyridinium iodide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 4-(1H-Indol-3-yl)-1,1-dimethyl-1,2,3,6-tetrahydropyridinium iodide typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity .

Chemical Reactions Analysis

4-(1H-Indol-3-yl)-1,1-dimethyl-1,2,3,6-tetrahydropyridinium iodide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(1H-Indol-3-yl)-1,1-dimethyl-1,2,3,6-tetrahydropyridinium iodide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, indole derivatives have been shown to inhibit the activity of certain kinases and proteases, which are involved in cancer progression and inflammation .

Comparison with Similar Compounds

4-(1H-Indol-3-yl)-1,1-dimethyl-1,2,3,6-tetrahydropyridinium iodide can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Lysergic acid diethylamide (LSD): A potent hallucinogen derived from indole.

Each of these compounds has unique properties and applications, highlighting the versatility and importance of the indole scaffold in various fields of research and industry .

Properties

IUPAC Name

3-(1,1-dimethyl-3,6-dihydro-2H-pyridin-1-ium-4-yl)-1H-indole;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N2.HI/c1-17(2)9-7-12(8-10-17)14-11-16-15-6-4-3-5-13(14)15;/h3-7,11,16H,8-10H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYDCQYGCHHTCK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(=CC1)C2=CNC3=CC=CC=C32)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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